molecular formula C13H15NO B6229081 2-methyl-1-(1-methyl-1H-indol-3-yl)propan-1-one CAS No. 31806-50-5

2-methyl-1-(1-methyl-1H-indol-3-yl)propan-1-one

Cat. No.: B6229081
CAS No.: 31806-50-5
M. Wt: 201.3
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Description

2-methyl-1-(1-methyl-1H-indol-3-yl)propan-1-one is a compound belonging to the indole family, which is a significant class of heterocyclic aromatic organic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(1-methyl-1H-indol-3-yl)propan-1-one typically involves the reaction of indole derivatives with various reagents. One common method includes the reaction of 1-methylindole with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(1-methyl-1H-indol-3-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-1-(1-methyl-1H-indol-3-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-methyl-1-(1-methyl-1H-indol-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s structure allows it to bind with high affinity to multiple receptors, making it a versatile pharmacophore .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-indole-3-carbaldehyde
  • 1-methyl-1H-indole-2-carboxylic acid
  • 1-methyl-1H-indole-3-acetic acid

Uniqueness

2-methyl-1-(1-methyl-1H-indol-3-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 2-position of the propanone side chain enhances its reactivity and potential for further functionalization compared to other indole derivatives .

Properties

CAS No.

31806-50-5

Molecular Formula

C13H15NO

Molecular Weight

201.3

Purity

95

Origin of Product

United States

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